Cas no 178311-74-5 (4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide)

4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide is a heterocyclic compound featuring both azetidine and piperazine moieties, offering versatile reactivity and structural diversity for medicinal chemistry applications. Its unique scaffold combines a rigid azetidine ring with a flexible piperazine carboxamide group, making it a valuable intermediate in the synthesis of bioactive molecules. The presence of a secondary amide linkage and tertiary nitrogen atoms enhances its potential as a pharmacophore in drug discovery, particularly for targeting central nervous system (CNS) and GPCR-related pathways. The compound’s balanced polarity and moderate lipophilicity contribute to favorable physicochemical properties, supporting its utility in lead optimization and scaffold diversification.
4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide structure
178311-74-5 structure
Product Name:4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide
CAS No:178311-74-5
MF:C9H18N4O
MW:198.265421390533
CID:5058823
Update Time:2025-10-28

4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide
    • Inchi: 1S/C9H18N4O/c1-10-9(14)13-4-2-12(3-5-13)8-6-11-7-8/h8,11H,2-7H2,1H3,(H,10,14)
    • InChI Key: UICWRZSITNGANV-UHFFFAOYSA-N
    • SMILES: O=C(NC)N1CCN(CC1)C1CNC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 209
  • XLogP3: -1.2
  • Topological Polar Surface Area: 47.6

4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide Security Information

  • Storage Condition:(BD566165)

4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide Pricemore >>

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Additional information on 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide

Introduction to 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide (CAS No. 178311-74-5)

4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide, identified by its CAS number 178311-74-5, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperazine core linked to an azetidine ring, has garnered attention due to its structural complexity and potential biological activities. The combination of these heterocyclic structures suggests a unique interaction profile with biological targets, making it a subject of considerable interest in medicinal chemistry.

The chemical structure of 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide can be described as a derivative of piperazine, where the nitrogen at the 1-position is substituted with a methyl group, and the 4-position is connected to an azetidine ring. This azetidine moiety introduces rigidity to the molecule, which can influence its binding affinity and selectivity when interacting with biological receptors. The presence of both nitrogen-containing heterocycles enhances the compound's potential for hydrogen bonding, a critical factor in drug-receptor interactions.

In recent years, there has been a growing interest in designing molecules that incorporate both piperazine and azetidine scaffolds due to their demonstrated utility in various pharmacological applications. Piperazine derivatives are well-known for their role in central nervous system (CNS) drugs, cardiovascular medications, and antimicrobial agents. On the other hand, azetidine derivatives have shown promise in the development of enzyme inhibitors and other therapeutic agents. The synergistic effect of combining these two structural motifs makes 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide a compelling candidate for further investigation.

One of the most exciting aspects of 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide is its potential application in the treatment of neurological disorders. Studies have indicated that piperazine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The addition of an azetidine ring may further enhance its ability to interact with specific receptors or enzymes implicated in conditions such as depression, anxiety, and neurodegenerative diseases. Recent research has begun to explore the pharmacokinetic properties of this compound, aiming to optimize its bioavailability and metabolic stability.

The synthesis of 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include the formation of the azetidine ring followed by its coupling with N-methylpiperazine. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for advancing preclinical studies and eventual clinical trials. The development of novel catalysts and reaction conditions has also contributed to improving the overall synthetic route.

From a computational chemistry perspective, 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide has been subjected to extensive molecular modeling studies to predict its binding interactions with potential targets. These studies have provided valuable insights into the compound's binding affinity and selectivity, guiding medicinal chemists in designing analogs with enhanced pharmacological properties. Techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to elucidate the structural features that contribute to its biological activity.

The pharmacological profile of 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide has been evaluated through in vitro assays targeting various enzymes and receptors. Initial findings suggest that this compound exhibits moderate activity against certain enzymes implicated in inflammation and pain pathways. Additionally, preliminary studies have explored its interaction with serotonin receptors, indicating potential therapeutic benefits in mood disorders. These early results are promising but require further validation through comprehensive preclinical studies.

In conclusion, 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide (CAS No. 178311-74-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely that 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide will play an important role in addressing unmet medical needs across multiple therapeutic areas.

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